N,1-dimethylpiperidine-2-carboxamide

Description

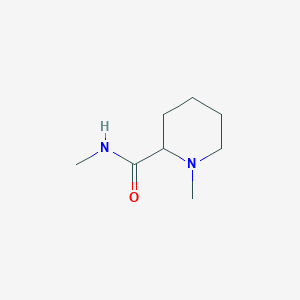

N,1-Dimethylpiperidine-2-carboxamide is a piperidine-derived compound characterized by a six-membered piperidine ring with a carboxamide group at the 2-position and methyl substituents at the nitrogen (N) and 1-position. Its molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol.

Properties

CAS No. |

152633-86-8 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 g/mol |

IUPAC Name |

N,1-dimethylpiperidine-2-carboxamide |

InChI |

InChI=1S/C8H16N2O/c1-9-8(11)7-5-3-4-6-10(7)2/h7H,3-6H2,1-2H3,(H,9,11) |

InChI Key |

YBSXMBIVTXNFGO-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1CCCCN1C |

Canonical SMILES |

CNC(=O)C1CCCCN1C |

Synonyms |

2-Piperidinecarboxamide,N,1-dimethyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key differences between N,1-dimethylpiperidine-2-carboxamide and related compounds:

Key Differences and Implications

Molecular Complexity :

- The target compound’s low molecular weight (156.23 g/mol) contrasts sharply with derivatives like d9A-2 (867.96 g/mol), which incorporates fluorinated and aromatic systems. This complexity often correlates with higher target specificity in drug design but increases synthetic challenges .

Functional Groups :

- UK-432097 includes a purine ring, enabling interactions with nucleotide-binding proteins or enzymes, unlike the simpler carboxamide group in this compound .

- The chiral (2S) configuration in the compound highlights the role of stereochemistry in optimizing pharmacokinetics or binding affinity .

Applications: Pesticide-related compounds (e.g., mepiquat chloride in ) share piperidine backbones but feature pyrimidinyl or sulfonamide groups, underscoring structural versatility across industries . Dihydropyrimidinone analogs () retain carboxamide motifs but incorporate pyrimidine cores, suggesting utility in calcium channel modulation or antimicrobial agents .

Research Findings and Trends

- Synthetic Accessibility : this compound’s simpler structure enables cost-effective synthesis compared to derivatives like d9A-2 , which require multi-step protocols .

- Biological Relevance : Piperidine carboxamides are explored in central nervous system (CNS) drug development due to their blood-brain barrier permeability. However, bulkier analogues (e.g., UK-432097 ) may exhibit off-target effects .

- Recent Developments : The 2025 synthesis of the (-)-(2S) derivative () reflects growing interest in chiral piperidine carboxamides for enantioselective therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.